

A Comparative Toxicological Analysis of 2-(2-Aminoethoxy)ethanol and Its Derivatives

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)ethanol

Cat. No.: B1664899

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This guide provides a comprehensive comparison of the toxicological profiles of **2-(2-Aminoethoxy)ethanol** and its selected derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to support safety and risk assessments.

Executive Summary

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine® (DGA®), is an organic compound utilized in various industrial applications. This guide evaluates its toxicity in comparison to several of its derivatives, including ether- and N-substituted analogues. The compiled data, derived from a range of toxicological studies, indicates that **2-(2-Aminoethoxy)ethanol** exhibits moderate acute toxicity and is corrosive to skin and eyes. The toxicity of its derivatives varies depending on the specific structural modifications. This document presents a detailed summary of acute toxicity, irritation potential, and other key toxicological endpoints in structured tables for straightforward comparison. Furthermore, it outlines the experimental protocols for the key assays cited and provides diagrams to illustrate experimental workflows and potential toxicological mechanisms.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for **2-(2-Aminoethoxy)ethanol** and its derivatives.

Table 1: Acute Oral and Dermal Toxicity Data

Compound	CAS Number	Test Species	Route	LD50 Value	Reference
2-(2-Aminoethoxy) ethanol	929-06-6	Rat	Oral	2.56 g/kg	[1]
2-(2-Aminoethoxy) ethanol	929-06-6	Rat	Oral	3 g/kg	[2]
2-(2-Aminoethoxy) ethanol	929-06-6	Mouse	Oral	2825 mg/kg	[3]
2-(2-Aminoethoxy) ethanol	929-06-6	Rabbit	Dermal	>3,000 mg/kg	[4]
2-(2-Aminoethoxy) ethanol	929-06-6	Rabbit	Dermal	1260 mg/kg	[2]
2-(2-Butoxyethoxy) ethanol	112-34-5	Rat	Oral	>2000 mg/kg	
2-(2-Butoxyethoxy) ethanol	112-34-5	Rat	Dermal	>2000 mg/kg	
2-[2-(2-Butoxyethoxy)ethoxy]ethanol	143-22-6	Rat	Oral	>2000 mg/kg	[5]
2-[2-(2-Butoxyethoxy)ethoxy]ethanol	143-22-6	Rat	Dermal	>2000 mg/kg	[5]

2-(2-Methoxyethoxy)ethanol	111-77-3	-	-	Harmful if swallowed, in contact with skin or if inhaled	[6]
2-(2-Ethoxyethoxy)ethanol	111-90-0	Rat	Oral	6031 mg/kg	[5]
2-(2-Ethoxyethoxy)ethanol	111-90-0	Rabbit	Dermal	9143 mg/kg	[5]
2-(2-Isopropoxyethoxy)ethanol	109-59-1	Rat	Oral	>2000 mg/kg	[7]
2-(2-Isopropoxyethoxy)ethanol	109-59-1	Rabbit	Dermal	1445 mg/kg	[7]
2-(Dibutylamino)ethanol	102-81-8	-	Oral	Harmful if swallowed	[8]
2-(Dibutylamino)ethanol	102-81-8	-	Dermal	Harmful in contact with skin	[8]

Table 2: Skin and Eye Irritation Data

Compound	CAS Number	Test Species	Endpoint	Result	Reference
2-(2-Aminoethoxy) ethanol	929-06-6	Rabbit	Skin Irritation	Corrosive / Causes burns	[4] [9]
2-(2-Aminoethoxy) ethanol	929-06-6	Rabbit	Eye Irritation	Severe irritant / Causes serious eye damage	[4] [9]
2-(2-Butoxyethoxy) ethanol	112-34-5	Rabbit	Skin Irritation	Slight to moderate erythema and oedema	
2-(2-Butoxyethoxy) ethanol	112-34-5	Rabbit	Eye Irritation	Moderately severe conjunctivitis and mild corneal injury	
2-[2-(2-Butoxyethoxy)ethoxy]ethanol	143-22-6	Rabbit	Skin Irritation	Slight to moderate irritation	[5]
2-(2-Methoxyethoxy) ethanol	111-77-3	-	Skin Irritation	Not classified as a skin irritant	[9]
2-(2-Methoxyethoxy) ethanol	111-77-3	-	Eye Irritation	Causes serious eye irritation	[9]
2-(2-Ethoxyethoxy) ethanol	111-90-0	-	Eye Irritation	Causes eye irritation	[10]

2-(2-Isopropoxyethoxy)ethanol	109-59-1	Rabbit	Skin Irritation	Irritating	[7]
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Table 3: Ecotoxicity Data for **2-(2-Aminoethoxy)ethanol**

Organism	Endpoint	Value	Exposure Time	Reference
Leuciscus idus (Golden orfe)	LC50	460 mg/L	96 h	
Daphnia magna (Water flea)	EC50	190 mg/L	48 h	
Desmodesmus subspicatus (Green algae)	IC50	162 mg/L	72 h	
Pseudomonas putida (Bacteria)	EC50	110 mg/L	17 h	

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Acute Oral Toxicity (Based on OECD Guideline 401, 420, 423)

- **Test Principle:** The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10]
- **Test Animals:** Commonly used laboratory rodent strains are employed, with at least 5 animals per dose level, all of the same sex.[10] If females are used, they should be nulliparous and non-pregnant.[10]

- Dosage: Doses are chosen based on a range-finding test.[10] The substance is typically administered in a single dose.[11] The maximum volume of liquid administered at one time in rodents should not exceed 1 ml/100 g body weight, except for aqueous solutions where 2 ml/100 g may be used.[10]
- Procedure: Animals are fasted prior to dosing.[7] Following administration, animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems.[11]
- Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

- Test Principle: The test substance is applied to the skin of experimental animals in a single dose.[12]
- Test Animals: The albino rabbit is the preferred species. A small area of skin (approximately 6 cm²) is used for application.[1]
- Dosage and Application: The test article is applied over a shaved area of skin (approximately 10% of the total body surface area) and held in contact with the skin for a 24-hour period using a porous gauze dressing.[13][14]
- Procedure: Following the exposure period, the residual test substance is removed.[14] Animals are observed for signs of toxicity and mortality for at least 14 days.[13] Body weights are recorded weekly.[13]
- Data Analysis: The LD50 is determined, along with observations of any toxic effects.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

- Test Principle: The test substance is applied to a small area of the skin of a single animal.[1]
- Test Animals: The albino rabbit is the recommended species.[1]

- Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to the test site for an exposure period of 4 hours.[1] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) for up to 14 days.[15]
- Data Analysis: The severity of skin reactions is scored. If responses persist to the end of the 14-day observation period, the substance is considered an irritant.[1]

Cytotoxicity Assay (MTT Assay)

- Test Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[5]
- Procedure:
 - Cells are seeded in a 96-well plate and incubated with the test compound for a specified period.
 - MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1-4 hours at 37°C.[5]
 - A solubilization solution is added to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]
- Data Analysis: The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assay (Ames Test)

- Test Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[2] It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it).[16]
- Procedure:

- The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[16]
- The bacteria are then plated on a minimal agar medium lacking histidine.[16]
- Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.[16] A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[16]

Mechanistic Insights and Signaling Pathways

The corrosive nature of **2-(2-Aminoethoxy)ethanol** is a primary health hazard, causing severe skin burns and eye damage.[9] Inhalation can also lead to irritation of the respiratory system.[17] The mechanism of its corrosive action is likely due to its alkaline nature, which can cause liquefaction necrosis of tissues.

While specific signaling pathways disrupted by **2-(2-Aminoethoxy)ethanol** and its derivatives are not extensively documented, the toxic effects of related compounds, such as other ethylene glycol ethers and ethanolamines, can provide some insights. Glycol ethers are known to be metabolized to toxic alkoxyacetic acids, which can lead to systemic toxicity.[16] Some studies on ethanol and ethanolamines suggest potential interactions with key cellular signaling pathways.

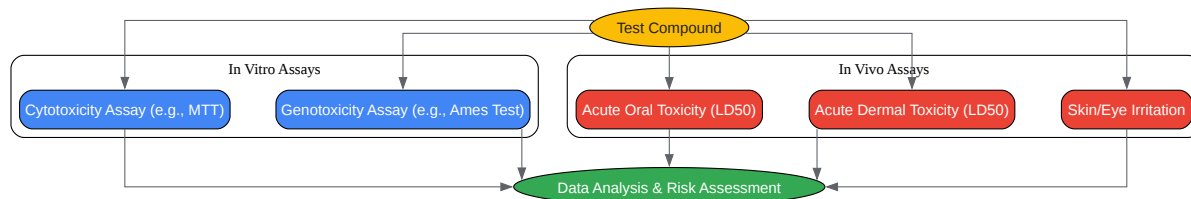
For instance, ethanol has been shown to affect the mTOR (mechanistic target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which are crucial regulators of cell growth, proliferation, and inflammation.[18][19]

Ethanolamine has also been shown to enhance the proliferation of intestinal epithelial cells via the mTOR signaling pathway. It is plausible that **2-(2-Aminoethoxy)ethanol** and its derivatives, as amino alcohols, could potentially modulate these or similar pathways, contributing to their toxicological profiles. However, further research is needed to establish direct links and specific mechanisms.

Visualizations

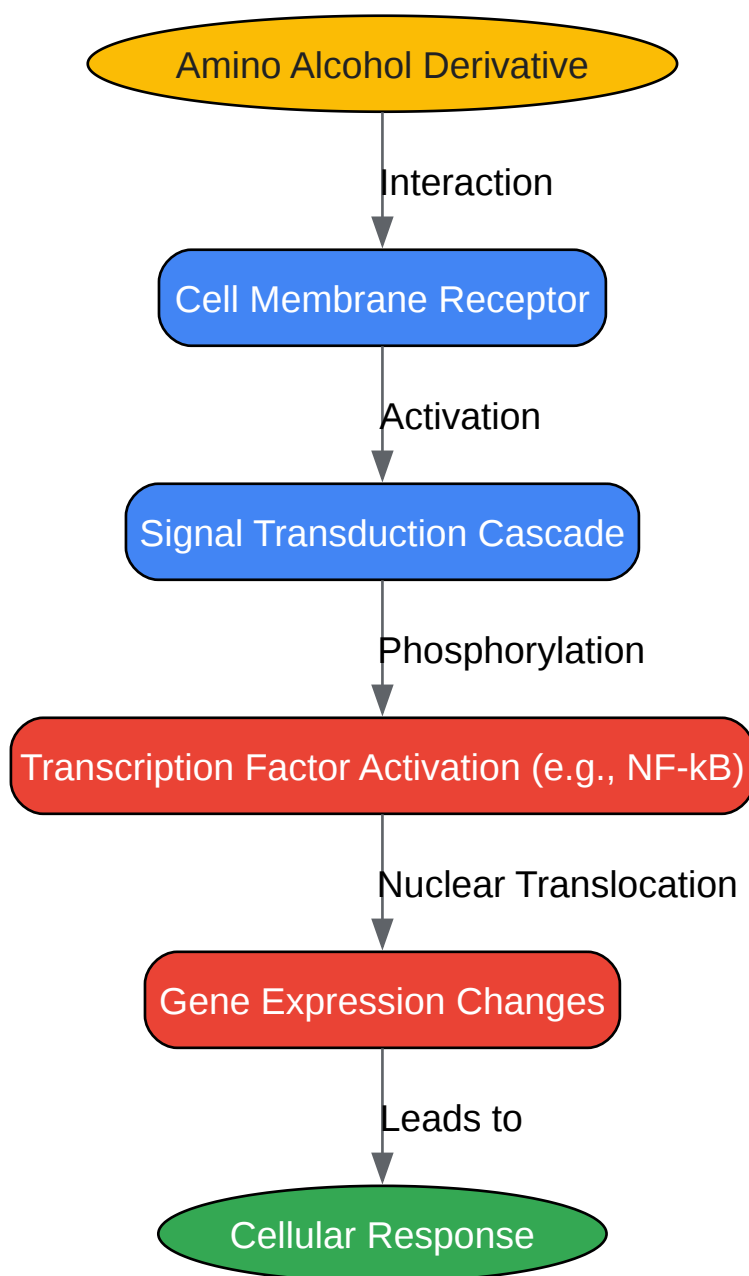
The following diagrams illustrate a general experimental workflow for toxicity testing and a hypothetical signaling pathway that could be affected by amino alcohols, based on current

understanding.



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Caption: General workflow for toxicological evaluation of a chemical compound.



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Caption: Hypothetical signaling pathway potentially affected by amino alcohol derivatives.

Conclusion

This comparative guide consolidates available toxicological data for **2-(2-Aminoethoxy)ethanol** and several of its derivatives. The parent compound is a corrosive substance with moderate acute toxicity. Its ether derivatives, such as the butoxy and ethoxy analogues, generally exhibit lower acute toxicity. The provided experimental protocols offer a

foundation for standardized testing. While the precise molecular mechanisms and signaling pathways affected by these compounds require further investigation, this guide serves as a valuable resource for researchers and professionals in the field of drug development and chemical safety. Further studies are warranted to elucidate the specific signaling pathway perturbations and to expand the toxicological database for a wider range of derivatives.

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References

- 1. download.basf.com [download.basf.com]
- 2. scbt.com [scbt.com]
- 3. The convergence of mTOR signaling and ethanol teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. integraclear.com [integraclear.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. series.publisso.de [series.publisso.de]
- 8. 2-(Dibutylamino)ethanol | C₁₀H₂₃NO | CID 7621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New substances: risk assessment summary, new substances notification 20983 - Canada.ca [canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. Distinct inhibitory effects on mTOR signaling by ethanol and INK128 in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bocsci.com [bocsci.com]
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